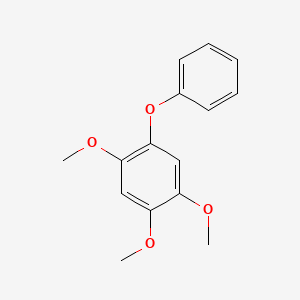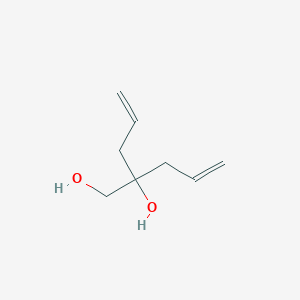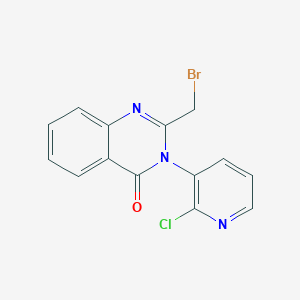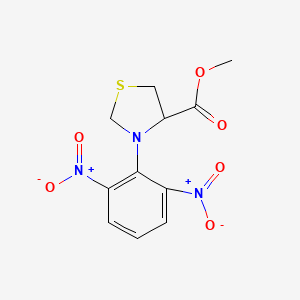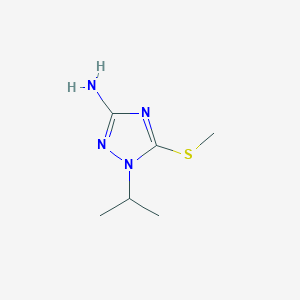
Diethyl (2-chloro-2-cyanoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-chloro-2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H13ClNO3P It is a derivative of phosphonic acid and is characterized by the presence of a chloro and cyano group attached to the ethyl phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-chloro-2-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroacrylonitrile under basic conditions. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+ClCH=CHCN→(C2H5O)2P(O)CH2CHClCN
The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the phosphite to the acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-chloro-2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.
Oxidation: Oxidative conditions can convert the phosphonate group to a phosphate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Nucleophilic Substitution: Products include diethyl (2-azido-2-cyanoethyl)phosphonate, diethyl (2-thio-2-cyanoethyl)phosphonate, and diethyl (2-alkoxy-2-cyanoethyl)phosphonate.
Hydrolysis: The major product is diethyl (2-cyanoethyl)phosphonic acid.
Oxidation: The major product is diethyl (2-chloro-2-cyanoethyl)phosphate.
Applications De Recherche Scientifique
Diethyl (2-chloro-2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (2-chloro-2-cyanoethyl)phosphonate involves its reactivity towards nucleophiles and electrophiles. The chloro and cyano groups make the compound susceptible to nucleophilic attack, leading to various substitution reactions. The phosphonate group can also participate in coordination chemistry, interacting with metal ions and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (2-bromo-2-cyanoethyl)phosphonate
- Diethyl (2-iodo-2-cyanoethyl)phosphonate
Uniqueness
Diethyl (2-chloro-2-cyanoethyl)phosphonate is unique due to the presence of both chloro and cyano groups, which impart distinct reactivity and properties. Compared to its bromo and iodo analogs, the chloro derivative is more readily available and often more reactive in nucleophilic substitution reactions. The cyano group also adds to its versatility in various chemical transformations.
Propriétés
Numéro CAS |
88631-39-4 |
|---|---|
Formule moléculaire |
C7H13ClNO3P |
Poids moléculaire |
225.61 g/mol |
Nom IUPAC |
2-chloro-3-diethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C7H13ClNO3P/c1-3-11-13(10,12-4-2)6-7(8)5-9/h7H,3-4,6H2,1-2H3 |
Clé InChI |
YTLLGEULXSPIBO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C#N)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

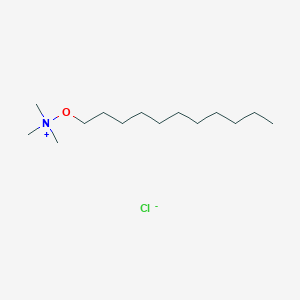
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
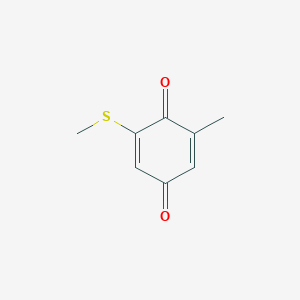
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
